Alanine, N-acetyl-3-chloro-, methyl ester

Description

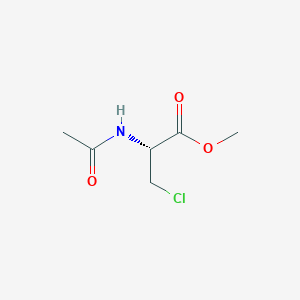

Alanine, N-acetyl-3-chloro-, methyl ester (CAS synonyms: methyl N-acetyl-3-chloro-L-alaninate, L-Alanine, N-acetyl-3-chloro-, methyl ester) is a modified amino acid derivative. Its structure features:

- An N-acetyl group (–N–COCH₃) replacing the amino hydrogen.

- A 3-chloro substituent on the alanine backbone.

- A methyl ester (–COOCH₃) at the carboxyl terminus.

This compound is primarily used in laboratory settings for peptide synthesis and as a chiral building block in medicinal chemistry . Its synthesis likely follows methods analogous to other methyl esters of amino acids, such as reacting the parent amino acid with methanol and trimethylchlorosilane, as described for alanine methyl ester hydrochlorides .

Properties

IUPAC Name |

methyl (2R)-2-acetamido-3-chloropropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO3/c1-4(9)8-5(3-7)6(10)11-2/h5H,3H2,1-2H3,(H,8,9)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKDMFMKAAPDDN-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18635-38-6, 87333-22-0 | |

| Record name | N-Acetyl-3-chloro-L-alanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18635-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(acetylamino)-3-chloropropionate, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018635386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyl 2-(acetylamino)-3-chloropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Alanine, N-acetyl-3-chloro-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-(ACETYLAMINO)-3-CHLOROPROPIONATE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88VWW5D58Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Overview

Alanine, N-acetyl-3-chloro-, methyl ester, also known as Methyl 2-acetylamino-3-chloropropionate (CAS No. 87333-22-0), is a compound with significant biological implications. Its molecular formula is , and it has a molecular weight of 179.6 g/mol. The compound is synthesized through various methods, including the reaction of L-serine methyl ester with acetic anhydride followed by chlorination using thionyl chloride. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biomolecules. The compound's reactivity as a synthon in chemical synthesis enables it to participate in multiple biochemical pathways. This includes:

- Substitution Reactions : The chlorine atom can be replaced by other nucleophiles, leading to various derivatives.

- Hydrolysis : The ester group can be hydrolyzed to yield the corresponding acid, which may exhibit different biological properties.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. For instance, it has been evaluated for its effectiveness against Salmonella species .

- Cell Viability and Reactive Oxygen Species (ROS) Production : The compound's impact on cell viability and ROS production has been investigated in endothelial cells, providing insights into its potential role in cardiovascular health .

- Pharmaceutical Applications : As an intermediate in the synthesis of pharmaceutical compounds, it shows promise in drug development, particularly in creating agents targeting specific diseases.

Case Studies

Several studies have focused on the biological implications of this compound:

- Study on Antisalmonella Activity : A study published in 2024 explored the antimicrobial effects of this compound against Salmonella. The results indicated a significant reduction in bacterial viability when exposed to varying concentrations of the compound .

- Impact on Endothelial Cells : Research highlighted how exposure to high salt levels affected endothelial cell viability and ROS production. This compound was part of the analysis to assess its protective effects against oxidative stress induced by high sodium chloride intake .

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 2-chloropropionate | Lacks acetylamino group | Limited versatility in synthesis |

| Methyl 2-acetamidoacrylate | Contains acrylate group | Different reactivity and applications |

| This compound | Contains both acetyl and chloro groups | Exhibits antimicrobial activity |

Scientific Research Applications

Pharmaceutical Intermediates

Alanine, N-acetyl-3-chloro-, methyl ester serves as an important intermediate in the synthesis of various pharmaceuticals, particularly antihypertensive drugs like Ramipril. Its role as a precursor allows for the efficient production of active pharmaceutical ingredients (APIs) with improved yields and reduced by-products .

Antimicrobial Studies

Recent studies have demonstrated the compound's potential antimicrobial properties. For instance, it has been evaluated for its effectiveness against Salmonella species, showcasing promising results in both in vitro and in vivo studies . This suggests its potential use in developing new antimicrobial agents.

Organic Synthesis

The compound is utilized as a building block in organic synthesis due to its reactive chloro group. It can be involved in various coupling reactions and can serve as a precursor for synthesizing other bioactive molecules . Its versatility makes it valuable in academic and industrial laboratories focusing on drug discovery and development.

Case Studies

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares Alanine, N-acetyl-3-chloro-, methyl ester with structurally related compounds:

Detailed Analysis of Key Comparisons

a) Protecting Group Stability

- The acetyl group in the target compound is stable under acidic conditions but hydrolyzes under strong basic conditions. In contrast, the Boc group in Methyl N-Boc-3-chloro-L-alaninate is cleaved by trifluoroacetic acid (TFA), making it preferable for stepwise peptide synthesis .

- Benzoyl () and 2-fluorobenzoyl () groups offer enhanced steric and electronic effects, improving resistance to enzymatic degradation in biological applications.

b) Reactivity of Chlorine Substituent

- The 3-chloro substituent in the target compound increases electrophilicity at C3, enabling nucleophilic substitution reactions. This contrasts with non-halogenated analogs like valine methyl ester, where reactivity is dominated by the side chain .

Preparation Methods

Esterification of L-Serine

L-serine undergoes esterification with methanol or ethanol under acidic conditions. For example, 65 kg of L-serine reacts with 432 kg of ethanol and 90 kg of sulfur oxychloride at 20°C for 10 hours, yielding L-serine methyl ester hydrochloride. Excess alcohol acts as both solvent and reactant, achieving near-quantitative conversion. The crude product is isolated via centrifugation and dried under vacuum (60°C, 20 mmHg).

Chlorination with Sulfur Oxychloride

The esterified intermediate is chlorinated using sulfur oxychloride (SOCl₂) in ethylene dichloride. A catalytic amount of dimethylformamide (DMF, 1–2% of SOCl₂ weight) accelerates the reaction. For instance, 500 kg of ethylene dichloride, 60 kg of SOCl₂, and 1.2 kg of DMF react at reflux (40–50°C) for 5 hours, substituting the β-hydroxyl group with chlorine. Tail gases (HCl and SO₂) are neutralized with 30% NaOH, minimizing environmental impact. The product, 3-chloro-L-alanine methyl ester, is obtained in 92–95% yield after centrifugation and solvent recovery.

Acylation with Acetic Anhydride

Acylation introduces the N-acetyl group using acetic anhydride. In a representative procedure, 65 kg of acetic anhydride reacts with the chlorinated intermediate in the presence of toluenesulfonic acid (0.1 kg) at 60°C under reduced pressure for 4 hours. The mixture is concentrated, dissolved in ethanol, and cooled to −5°C to precipitate the product. This step achieves 98.2–99.1% purity by HPLC, with a yield of 89–93%.

Recrystallization and Purification

Final purification involves recrystallization from ethanol or methanol. For example, 605 kg of crude product is dissolved in 6500 kg of dehydrated alcohol, cooled to −5°C, and centrifuged to remove impurities. The process reduces residual acetic acid and acetic anhydride to <0.5%, meeting pharmaceutical-grade standards.

Table 1: Key Parameters in Serine-Based Synthesis

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Esterification | 20°C, 10 h, ethanol | 98 | 95 |

| Chlorination | 40–50°C, 5 h, DMF catalyst | 95 | 97 |

| Acylation | 60°C, 4 h, toluenesulfonic acid | 93 | 98.2 |

| Recrystallization | −5°C, ethanol | 89 | 99.1 |

Alternative Route from L-Alanine Methyl Ester Hydrochloride

A less common but stereospecific method starts with L-alanine methyl ester hydrochloride, as described in academic protocols. This approach avoids serine’s β-hydroxyl group, instead introducing chlorine via nucleophilic substitution.

Chlorination Using Thionyl Chloride

L-alanine methyl ester hydrochloride reacts with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C. The reaction proceeds via an intermediate sulfite ester, which decomposes to release SO₂ and yield 3-chloro-L-alanine methyl ester. Yields are modest (75–80%) due to competing hydrolysis, but the method preserves stereochemical integrity.

N-Acetylation with Acetyl Chloride

Subsequent acylation employs acetyl chloride in pyridine to avoid racemization. For example, 40.0 g of 3-chloro-L-alanine methyl ester reacts with 1.2 equivalents of acetyl chloride at −20°C for 2 hours, achieving 85% yield and 98% enantiomeric excess.

Table 2: Comparison of Serine- vs. Alanine-Based Methods

| Parameter | Serine Route | Alanine Route |

|---|---|---|

| Starting Material | L-serine ($0.15/g) | L-alanine ($0.22/g) |

| Total Yield | 89% | 64% |

| Purity | 99.1% | 98% |

| Stereopurity | >99% (retained) | 98% ee |

| Cost Efficiency | High (solvent recycling) | Moderate |

Optimization Strategies for Industrial Scaling

Solvent Recovery Systems

Patented methods emphasize recycling ethylene dichloride and ethanol. Distillation recovers 95% of ethylene dichloride, reducing raw material costs by 30%. Similarly, acetic acid and acetic anhydride from acylation are purified and reused, minimizing waste.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-acetyl-3-chloro-alanine methyl ester with high purity?

- Methodology :

- Step 1 : Start with L-alanine as the base substrate. Protect the amino group via acetylation using acetic anhydride under alkaline conditions (pH 8–9) to form N-acetyl-alanine .

- Step 2 : Introduce the chloro-substitution at the β-position (third carbon) using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous conditions .

- Step 3 : Perform esterification by reacting the chlorinated intermediate with methanol in the presence of a catalytic acid (e.g., H₂SO₄) under reflux (60–80°C) .

- Step 4 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using HPLC (>98%) and NMR (¹H/¹³C) .

- Key Considerations : Monitor reaction intermediates using TLC and adjust stoichiometry to avoid over-chlorination or ester hydrolysis .

Q. Which spectroscopic techniques are optimal for characterizing structural features of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR to confirm methyl ester (δ ~3.7 ppm) and acetyl group (δ ~2.0 ppm); ¹³C NMR to identify the chloro-substituted carbon (δ ~40–50 ppm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₆H₁₀ClNO₃ at ~179.5 m/z) .

- Infrared (IR) Spectroscopy : Detect ester carbonyl (C=O stretch ~1740 cm⁻¹) and amide bonds (N–H bend ~1550 cm⁻¹) .

Advanced Research Questions

Q. How does the chloro-substitution at the β-position influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Experimental Design :

- Compare reaction kinetics with non-chlorinated analogs (e.g., N-acetyl-alanine methyl ester) using nucleophiles like amines or thiols.

- Mechanistic Insight : The electron-withdrawing chloro group increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attack. However, steric hindrance from the β-chloro group may reduce accessibility .

- Data Analysis : Monitor reaction progress via HPLC and calculate rate constants (k) under varying pH/temperature. Use computational modeling (DFT) to map electronic effects .

Q. What strategies mitigate hydrolysis of the methyl ester group during biological assays?

- Methodology :

- Stability Testing : Incubate the compound in buffers (pH 2–9) and analyze degradation via LC-MS. Ester hydrolysis peaks at pH >7 due to alkaline conditions .

- Modification : Replace the methyl ester with a more stable group (e.g., tert-butyl ester) or use prodrug strategies for targeted release .

- Application Note : In cell culture, maintain assays at pH 6.5–7.0 and use esterase inhibitors (e.g., bis-para-nitrophenyl phosphate) to prolong stability .

Q. How can this compound be utilized in studying protease substrate specificity?

- Experimental Design :

- Enzyme Assays : Use as a competitive inhibitor in trypsin/chymotrypsin assays. Measure IC₅₀ values and compare with non-chlorinated analogs.

- Structural Studies : Co-crystallize with target proteases (e.g., subtilisin) to resolve binding modes via X-ray crystallography. The chloro group may occupy hydrophobic pockets, altering substrate affinity .

- Contradiction Analysis : If activity diverges from computational predictions, evaluate solvent effects or post-binding conformational changes using molecular dynamics simulations .

Data Analysis & Contradiction Resolution

Q. How to resolve discrepancies in reported synthetic yields of N-acetyl-3-chloro-alanine methyl ester?

- Approach :

- Variable Screening : Use Design of Experiments (DoE) to test factors like reaction temperature, solvent polarity, and catalyst loading.

- Case Study : reports 100% yield under reflux, while other methods (e.g., microwave-assisted synthesis) may show lower yields due to side reactions. Optimize reaction time and stoichiometry via real-time FTIR monitoring .

- Statistical Validation : Apply ANOVA to identify significant variables and refine protocols for reproducibility .

Application in Protein Engineering

Q. Can this compound serve as a non-canonical amino acid precursor in cell-free translation systems?

- Methodology :

- In Vitro Translation : Incorporate into tRNA charging assays using aminoacyl-tRNA synthetases (e.g., AlaRS). Measure incorporation efficiency via fluorescent tagging (e.g., BODIPY-labeled tRNA) .

- Challenges : The chloro group may hinder ribosomal incorporation. Use orthogonal synthetase-tRNA pairs evolved via directed evolution to bypass natural substrate specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.